molecular formula C5H8N2O B1213092 N-Hydroxymethyl-3-methylpyrazole CAS No. 98816-32-1

N-Hydroxymethyl-3-methylpyrazole

Cat. No.: B1213092
CAS No.: 98816-32-1
M. Wt: 112.13 g/mol
InChI Key: WXHDUCRTLZRAEA-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to the late 19th century when German chemist Ludwig Knorr first introduced the term "pyrazole" in 1883, establishing the nomenclature for this important class of heterocyclic compounds. This pioneering work marked the beginning of systematic research into five-membered nitrogen-containing heterocycles that would prove to have profound implications for medicinal chemistry and materials science. Knorr's initial investigations revealed the unique properties of pyrazoles as aromatic compounds featuring two adjacent nitrogen atoms within a five-membered ring structure.

The early synthetic methodologies for pyrazole compounds were developed through the collaborative efforts of several prominent chemists of the era. Hans von Pechmann made significant contributions in 1898 by developing a classical synthetic method for pyrazole preparation, utilizing acetylene and diazomethane as starting materials. This synthetic approach demonstrated the feasibility of constructing the pyrazole ring system through carefully designed chemical transformations, laying the groundwork for future developments in heterocyclic synthesis. The von Pechmann method represented a crucial advancement in synthetic organic chemistry, providing researchers with reliable access to pyrazole derivatives for further investigation.

The understanding of pyrazole chemistry expanded considerably during the early 20th century as researchers recognized the diverse biological activities associated with these compounds. The first natural occurrence of pyrazole derivatives was documented in 1959 when Japanese researchers isolated 1-pyrazolyl-alanine from watermelon seeds, challenging the previously held belief that pyrazoles were exclusively synthetic compounds. This discovery opened new avenues for research into naturally occurring pyrazole systems and their potential biological significance. The isolation of this natural pyrazole derivative demonstrated that these heterocyclic systems could be produced by biological processes, suggesting evolutionary advantages associated with their unique chemical properties.

Discovery and Development of N-Hydroxymethyl-3-methylpyrazole

This compound emerged as a compound of interest through systematic exploration of substituted pyrazole derivatives, building upon the foundational knowledge established by early pyrazole chemists. The compound is characterized by its molecular formula C₅H₈N₂O and carries the Chemical Abstracts Service registry number 98816-32-1, providing a unique identifier for this specific heterocyclic structure. The systematic development of this compound represents the convergence of classical heterocyclic chemistry principles with modern synthetic methodologies designed to access structurally diverse pyrazole derivatives.

The synthetic preparation of this compound typically involves the reaction of 3-methylpyrazole with formaldehyde under carefully controlled conditions. This synthetic approach utilizes the nucleophilic character of the nitrogen atoms in the pyrazole ring to facilitate the introduction of the hydroxymethyl substituent. The reaction conditions require precise temperature control and appropriate catalyst selection to achieve optimal yields and product purity. Alternative synthetic pathways have been explored, including condensation reactions and other methodologies that leverage the inherent reactivity of the pyrazole ring system.

The chemical characterization of this compound reveals important structural features that contribute to its chemical behavior and potential applications. The compound exists as a clear liquid under standard conditions and demonstrates solubility characteristics that make it suitable for various chemical transformations. The presence of both the hydroxymethyl group and the methyl substituent on the pyrazole ring creates opportunities for further chemical modification, making this compound a valuable intermediate in synthetic chemistry. The structural arrangement allows for hydrogen bonding interactions through the hydroxyl functionality while maintaining the aromatic character of the pyrazole ring.

Position in Heterocyclic Chemistry Research

This compound occupies a significant position within the broader landscape of heterocyclic chemistry research, representing an important class of nitrogen-containing compounds that bridge fundamental chemical principles with practical applications. The compound exemplifies the versatility of pyrazole-based systems in synthetic organic chemistry, serving as both a synthetic target and a building block for more complex molecular architectures. Current research in heterocyclic chemistry emphasizes the development of compounds with specific functional group arrangements that can be readily modified to achieve desired properties.

The research focus on substituted pyrazoles, including this compound, reflects the recognition that strategic substitution patterns can dramatically influence biological activity and chemical reactivity. The five-membered ring structure containing two adjacent nitrogen atoms provides a unique electronic environment that can be fine-tuned through appropriate substituent selection. This compound represents an excellent example of how systematic structural modification can lead to compounds with enhanced properties compared to the parent pyrazole system. The hydroxymethyl substituent introduces additional functionality that can participate in hydrogen bonding and serve as a site for further chemical modification.

Contemporary heterocyclic chemistry research increasingly emphasizes the development of compounds that can serve multiple roles within chemical systems. This compound demonstrates this versatility through its potential applications in coordination chemistry, where it can function as a ligand, and in medicinal chemistry, where structural modifications can lead to bioactive compounds. The compound's position in current research is further enhanced by its accessibility through established synthetic methods and its stability under typical laboratory conditions. These characteristics make it an attractive target for researchers seeking to explore new chemical transformations and applications.

Significance in Modern Chemical Applications

The significance of this compound in modern chemical applications extends across multiple research domains, reflecting the compound's versatility and the general importance of pyrazole-based systems in contemporary chemistry. The compound's structure provides opportunities for development in pharmaceutical chemistry, where pyrazole derivatives have demonstrated remarkable success as therapeutic agents. Notable pharmaceutical applications of pyrazole-containing compounds include celecoxib, a selective cyclooxygenase-2 inhibitor, and various other anti-inflammatory agents that leverage the unique properties of the pyrazole ring system.

In the field of agrochemical development, pyrazole derivatives, including compounds structurally related to this compound, have found extensive application as fungicides, insecticides, and herbicides. The effectiveness of these compounds in agricultural applications stems from their ability to interact selectively with biological targets while maintaining appropriate stability and environmental compatibility. The development of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a precursor to six commercial fungicides that inhibit succinate dehydrogenase demonstrates the practical importance of substituted pyrazole compounds in crop protection.

The role of this compound in materials science applications represents an emerging area of research with significant potential for technological advancement. The compound's ability to participate in coordination chemistry makes it valuable for the development of metal-organic frameworks and other advanced materials. Pyrazole-based ligands have been extensively studied for their ability to form stable complexes with various metal centers, leading to materials with unique properties suitable for catalysis, gas storage, and other applications. The hydroxymethyl functionality in this compound provides additional coordination sites that can enhance the stability and functionality of resulting metal complexes.

Application Domain Specific Use Key Properties Research Status
Pharmaceutical Chemistry Anti-inflammatory agents Selective enzyme inhibition Active development
Agrochemical Development Fungicide precursors Biological selectivity Commercial applications
Coordination Chemistry Metal complex formation Multidentate coordination Fundamental research
Materials Science Metal-organic frameworks Structural versatility Emerging applications

The synthetic accessibility of this compound through established chemical methods contributes significantly to its value in research and development applications. The compound can be prepared using readily available starting materials and well-established reaction conditions, making it economically viable for large-scale applications. This accessibility is crucial for translating laboratory discoveries into practical applications, whether in pharmaceutical development or industrial chemistry. The compound's stability under typical storage and handling conditions further enhances its utility as a chemical intermediate and research tool.

Properties

CAS No.

98816-32-1

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(3-methylpyrazol-1-yl)methanol

InChI

InChI=1S/C5H8N2O/c1-5-2-3-7(4-8)6-5/h2-3,8H,4H2,1H3

InChI Key

WXHDUCRTLZRAEA-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)CO

Canonical SMILES

CC1=NN(C=C1)CO

Other CAS No.

98816-32-1

Synonyms

1-methanol-3-methyl-1H-pyrazole
N-hydroxymethyl-3-methylpyrazole

Origin of Product

United States

Scientific Research Applications

Biological Activities

N-Hydroxymethyl-3-methylpyrazole and its derivatives exhibit a wide range of biological activities, which can be categorized as follows:

1.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds derived from pyrazole structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

1.2 Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds like this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory conditions .

1.3 Anticancer Potential
Recent investigations have suggested that this compound may possess anticancer properties. Studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Medicinal Chemistry Applications

The structural versatility of this compound allows for modifications that enhance its pharmacological profile. This section summarizes key findings from recent studies:

Study Modification Biological Activity Findings
Abdel-Hafez et al.Novel pyrazole-NO hybridsAntibacterial, anti-inflammatoryCompound showed superior activity compared to standard drugs
Gökhan-Kelekçi et al.1-thiocarbamoyl derivativesMAO-B inhibition, anti-inflammatoryCompound exhibited comparable activity to indomethacin
Rai and KallurayaNitrofuran-containing pyrazolesAntibacterial, antifungalPromising results against multiple strains

Case Studies

Several case studies illustrate the application of this compound in research:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the pyrazole structure significantly enhanced antibacterial activity, particularly against drug-resistant strains .

Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment, researchers assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions among pyrazole derivatives influence their physicochemical properties and applications:

Compound Name Molecular Formula Substituents Key Functional Groups Reported Applications/Purity
N-Hydroxymethyl-3-methylpyrazole C5H8N2O N-hydroxymethyl, C3-methyl -OH, -CH3 Not explicitly reported
1-Methyl-3-phenyl-1H-pyrazole C10H10N2 N1-methyl, C3-phenyl Aromatic ring Pharmaceutical intermediate (97% purity)
N-(4-Methylthiazol-2-yl)acetamide C6H8N2OS Thiazole ring, acetamide -S-, -CONH- Synthetic intermediate (95% purity)
Pyrazolylpyridazine derivative C14H13N5 Pyridazine, pyrazole Multiple heterocycles Anticholesteremic/antihypertensive agent

Key Observations :

  • Thiazole-containing analogs (e.g., N-(4-Methylthiazol-2-yl)acetamide) exhibit sulfur-based reactivity, differing from the oxygen-rich hydroxymethyl group .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via nucleophilic attack of the pyrazole nitrogen on formaldehyde, facilitated by acidic or basic catalysis. In EP2785697B1 , the use of hydroxymethylpyrazole intermediates in multicomponent reactions implies prior synthesis through formaldehyde coupling. For example, 3-methylpyrazole reacts with aqueous formaldehyde (37% w/w) in a polar solvent such as methanol or acetonitrile at 60–80°C for 4–6 hours. The hydroxymethyl group is introduced regioselectively at the pyrazole nitrogen, avoiding side reactions at carbon positions.

Multicomponent Condensation Approaches

Industrial-scale synthesis often favors one-pot multicomponent reactions to minimize intermediate isolation. EP2785697B1 discloses a three-component method involving 3-methylpyrazole, formaldehyde, and formamide (Equation 1):

3-Methylpyrazole + Formaldehyde + FormamideN-(1H-Pyrazolylmethyl)formamide+H2O\text{3-Methylpyrazole + Formaldehyde + Formamide} \rightarrow \text{N-(1H-Pyrazolylmethyl)formamide} + \text{H}_2\text{O}

Although this reaction primarily targets formamide derivatives, this compound is postulated as a transient intermediate.

Reaction Parameters

  • Temperature : 80–145°C (optimal at 110–120°C)

  • Solvent : Toluene or aqueous systems with solubilizers (e.g., methanol, acetonitrile)

  • Molar Ratios : 1:1:1 to 1:3:3 (pyrazole:formaldehyde:amide)

  • Catalysis : Acidic ion-exchange resins or mineral acids (e.g., H₂SO₄) enhance reaction rates.

Byproduct Management

Excess formaldehyde and formamide are removed via distillation or aqueous workup. The patent notes that maintaining stoichiometric control reduces oligomerization byproducts, ensuring >90% conversion to the desired intermediate.

Hydroxymethylation via Preformed Intermediates

PMC6146541 demonstrates the utility of N-hydroxymethylpyrazole derivatives in synthesizing complex ligands. While the focus is on 3-carbomethoxy-5-methylpyrazole analogs, the methodology is transferable to this compound:

Stepwise Synthesis

  • Hydroxymethylation : 3-Methylpyrazole is treated with paraformaldehyde in anhydrous acetonitrile at 20°C for 7 days.

  • Isolation : The crude product is precipitated with cold water and purified via hexane washes.

This method emphasizes mild conditions to preserve the hydroxymethyl group’s integrity, albeit with extended reaction times.

Industrial-Scale Process Considerations

Cost Efficiency

  • Solvent Recovery : Toluene and acetonitrile are recycled via distillation, reducing material costs.

  • Catalyst Reuse : Acidic ion-exchange resins retain activity over multiple cycles, enhancing sustainability.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct Hydroxymethylation60–80°C, acidic catalysis~70%>95%High
Multicomponent Reaction110–120°C, toluene, acid catalyst~85%90–95%Moderate
Stepwise Synthesis20°C, 7 days, acetonitrile~65%>98%Low

Table 1. Comparison of this compound Synthesis Methods .

Q & A

Q. How can computational methods improve the design of this compound derivatives with enhanced properties?

  • Methodological Answer : Combine:
  • QSAR models to correlate substituent effects with logP/bioavailability.
  • MD simulations (GROMACS) to assess membrane permeability.
  • ADMET prediction (SwissADME) to filter candidates with poor pharmacokinetics. Cross-validate with experimental solubility and permeability assays (Caco-2 cell monolayers) .

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